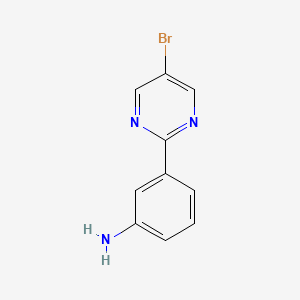

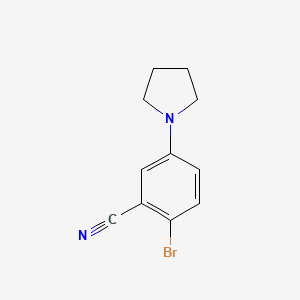

3-(5-Bromopyrimidin-2-yl)aniline

Overview

Description

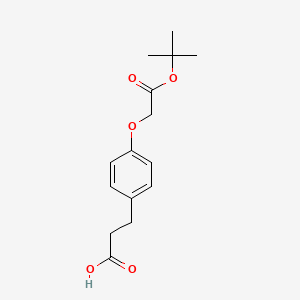

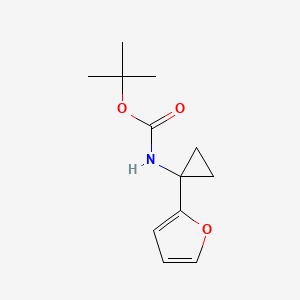

“3-(5-Bromopyrimidin-2-yl)aniline” is a chemical compound with the CAS Number: 111986-67-5 . Its IUPAC name is 3-[(5-bromo-2-pyrimidinyl)oxy]aniline . The molecular formula is C10H8BrN3O and the molecular weight is 266.1 .

Synthesis Analysis

The synthesis of “this compound” involves nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2 . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at room temperature . The compound’s physical form is solid .

Scientific Research Applications

Organic Synthesis and Material Science

Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes

Research has demonstrated the synthesis and application of tetradentate bis-cyclometalated platinum(II) complexes, which exhibit high luminescence and potential for electroluminescence applications. These compounds are designed and synthesized through cyclometalation processes involving various aniline derivatives, showcasing the potential of halopyrimidine-based anilines in the development of new luminescent materials (Vezzu et al., 2010).

Synthesis of Fused Tricyclic Heterocycles

Another study focused on creating a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, from 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine. This research highlights the versatility of bromopyrimidines in synthesizing complex heterocyclic compounds with potential applications in medicinal chemistry and material science (Bazazan et al., 2013).

Medicinal Chemistry

Non-Classical Antifolates Synthesis and Antitumor Studies

A study explored the synthesis of non-classical antifolates derived from halopyrimidine-based compounds, evaluating their in vitro cytotoxicity against various human tumor cell lines. The research demonstrated the potential of these compounds in cancer treatment, highlighting the importance of halopyrimidine derivatives in developing new antitumor agents (Huang et al., 2003).

Synthesis and Biological Activity of Oxadiazole Analogs

This study synthesized oxadiazole analogs from p-bromoanilino acetohydrazide, further exploring their antibacterial, antifungal, and anti-inflammatory activities. Some compounds exhibited remarkable activities, indicating the potential of bromopyrimidine-based anilines in the design and development of new pharmaceutical agents (Bhat et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Mechanism of Action

Mode of Action

Bromopyrimidines are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with their targets through covalent bonding, given the reactivity of the bromine atom .

Biochemical Pathways

Bromopyrimidines are often used in medicinal chemistry, suggesting that they may be involved in a variety of biochemical pathways depending on the specific targets they interact with .

Result of Action

As a bromopyrimidine derivative, it may exert its effects through the modification of target molecules, potentially leading to changes in cellular function .

Properties

IUPAC Name |

3-(5-bromopyrimidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-5-13-10(14-6-8)7-2-1-3-9(12)4-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJGZLKYFDQWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)

![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)

![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)

![Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B1400887.png)